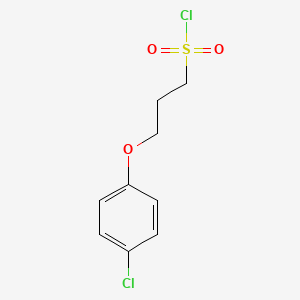
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride
Overview
Description
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 g/mol . It is a sulfonyl chloride derivative widely used in various fields, including medical, environmental, and industrial research. This compound is known for its role as an intermediate in the synthesis of pharmaceutical intermediates and enzymatic inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-chlorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.
Catalysts: Bases such as triethylamine and pyridine are often employed to facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, leading to the inhibition of enzyme activity. The molecular targets include amino acid residues such as serine, threonine, and cysteine in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl chloride: Another sulfonyl chloride derivative used in similar applications.
4-Chlorobenzenesulfonyl chloride: A related compound with a similar structure and reactivity.
Uniqueness
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride is unique due to its specific structure, which combines a chlorophenoxy group with a propane-1-sulfonyl chloride moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
3-(4-chlorophenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREJIYPXEXXRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)
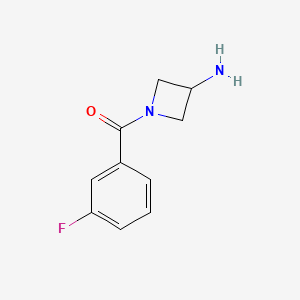

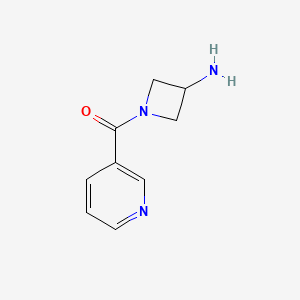
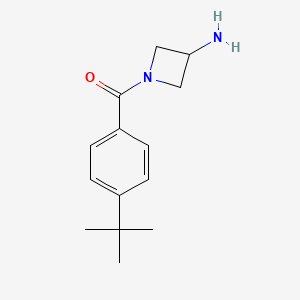
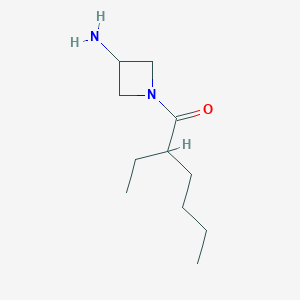


![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)
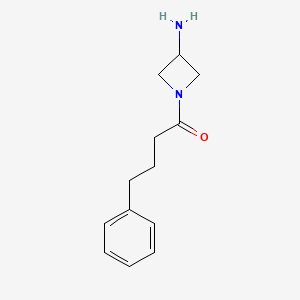
![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)
![3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469105.png)
